Aconitine crystalline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aconitine is a highly toxic alkaloid derived from the Aconitum plant species, commonly known as monkshood or wolfsbane. It is a member of the diterpenoid alkaloid family and is known for its complex chemical structure and potent biological activities. Aconitine has been used historically in traditional medicine, but its high toxicity limits its modern therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aconitine is challenging due to its intricate pentacyclic structure. One approach involves the construction of the AE fragment through a series of steps including hydroxylation, cyclization, and carbon extension. The AE fragment is then combined with the CD fragment via alkynylation, followed by radical cyclization to form the pentacyclic core .
Industrial Production Methods: Industrial production of aconitine typically involves extraction from the Aconitum plant species. The roots of the plant are harvested, dried, and subjected to solvent extraction to isolate aconitine. The crude extract is then purified using chromatographic techniques to obtain crystalline aconitine .
Chemical Reactions Analysis
Types of Reactions: Aconitine undergoes various chemical reactions, including:
Oxidation: Aconitine can be oxidized to form aconine and other derivatives.
Hydrolysis: Ester hydrolysis reactions, such as deacetylation at C-8 and debenzoylation at C-14, are common.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aconitine molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Aconine, benzoylaconine.
Hydrolysis Products: Deacetylaconitine, debenzoylaconitine.
Substitution Products: Various substituted aconitine derivatives.
Scientific Research Applications
Aconitine has been extensively studied for its biological activities and potential therapeutic applications:
Chemistry: Aconitine serves as a model compound for studying complex alkaloid synthesis and structure-activity relationships.
Biology: It is used in research to understand its toxicological effects and mechanisms of action.
Mechanism of Action
Aconitine exerts its effects primarily by interacting with voltage-dependent sodium channels. It binds to neurotoxin binding site 2 on the alpha-subunit of the channel protein, preventing the inactivation of the sodium channels. This results in prolonged depolarization of the neuronal membrane, leading to increased excitability and potential toxicity. Aconitine’s action on sodium channels is responsible for its neurotoxic and cardiotoxic effects, including ventricular tachycardia and ventricular fibrillation .
Comparison with Similar Compounds
Aconitine is part of the C19-diterpenoid alkaloid family, which includes several other compounds with similar structures and biological activities:
Similar Compounds: Homoponitine, 3-acetylaconitine, Guan-fu base A, bulleyaconitine A.
Uniqueness: Aconitine is unique due to its specific structural features and potent biological activities.
Properties
CAS No. |
1217495-65-2 |
---|---|
Molecular Formula |
C34H47NO11 |
Molecular Weight |
645.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16R,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20-,21-,22-,23+,24+,25?,26+,27+,28-,29+,31+,32-,33?,34-/m1/s1 |
InChI Key |
XFSBVAOIAHNAPC-WSORPINJSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@H](C34[C@@H]1[C@H]([C@@H](C23)OC)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.